4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide
Overview
Description
4-(3,4-Dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide typically involves a multi-step process. One common method starts with the preparation of 3,4-dihydroquinoline, which is then reacted with butanehydrazide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different substituents, while substitution reactions can produce a wide range of hydrazide derivatives with varying biological activities.
Scientific Research Applications
4-(3,4-Dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, or interference with DNA replication and repair processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinolin-1(2H)-one: Shares a similar quinoline core structure but lacks the hydrazide group.
4-Oxobutanehydrazide: Contains the hydrazide group but lacks the quinoline core.
Quinoline Derivatives: A broad class of compounds with varying substituents on the quinoline ring, each with unique properties and applications.
Uniqueness
4-(3,4-Dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide is unique due to the combination of the quinoline core and the hydrazide group, which imparts specific chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in similar compounds lacking either the quinoline core or the hydrazide group.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanehydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-15-12(17)7-8-13(18)16-9-3-5-10-4-1-2-6-11(10)16/h1-2,4,6H,3,5,7-9,14H2,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYELHGXIPSSRHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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